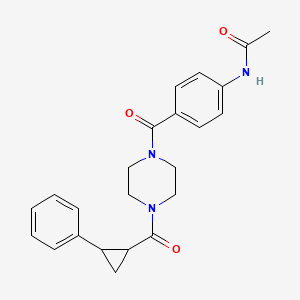

N-(4-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide

Description

N-(4-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide is a structurally complex compound featuring a piperazine core substituted with a 2-phenylcyclopropanecarbonyl group and a phenylacetamide moiety. This compound’s design integrates cyclopropane and piperazine motifs, which are known to enhance metabolic stability and receptor binding in medicinal chemistry .

Properties

IUPAC Name |

N-[4-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-16(27)24-19-9-7-18(8-10-19)22(28)25-11-13-26(14-12-25)23(29)21-15-20(21)17-5-3-2-4-6-17/h2-10,20-21H,11-15H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFBXUQWINNVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(4-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide is the pyruvate kinase enzyme . This enzyme plays a crucial role in the glycolytic pathway, catalyzing the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding one molecule of pyruvate and one molecule of ATP.

Mode of Action

This compound acts as an activator of the pyruvate kinase enzyme . By enhancing the activity of this enzyme, the compound promotes the conversion of PEP to pyruvate, thereby driving the glycolytic pathway forward and increasing the production of ATP.

Biochemical Pathways

The activation of pyruvate kinase by this compound affects the glycolytic pathway . This pathway is responsible for the breakdown of glucose, providing energy in the form of ATP and producing metabolic intermediates for other biochemical pathways. By enhancing pyruvate kinase activity, the compound can increase the efficiency of glycolysis and the production of ATP.

Pharmacokinetics

The compound is provided in the form ofamorphous and crystalline hemisulfate salt forms , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The activation of pyruvate kinase by this compound can have several molecular and cellular effects. It can increase the production of ATP, providing energy for cellular processes. Additionally, it can influence other biochemical pathways that are linked to glycolysis.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the activity of the pyruvate kinase enzyme and, consequently, the efficacy of the compound. The presence of other substances, such as inhibitors or activators of the enzyme, can also impact the compound’s action.

Biological Activity

N-(4-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 450.46 g/mol. The compound features a piperazine core, which is known for its diverse pharmacological properties, particularly in central nervous system (CNS) activity.

Key Properties:

- Molecular Weight: 450.46 g/mol

- Log P: Indicates moderate lipophilicity, suggesting potential CNS penetration.

- Hydrogen Bond Donors/Acceptors: 1 donor and 5 acceptors, which may influence its interaction with biological targets.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, derivatives of piperazine have been evaluated for their efficacy in animal models of epilepsy. A study demonstrated that certain piperazine derivatives provided protection against seizures in the maximal electroshock (MES) test, with varying degrees of effectiveness depending on their lipophilicity and structural modifications .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

| Compound | Dose (mg/kg) | MES Test Result |

|---|---|---|

| Compound A | 100 | Protective at 4h |

| Compound B | 300 | Protective at 0.5h |

| This compound | TBD | TBD |

Antipsychotic Activity

Another significant area of interest is the antipsychotic potential of piperazine derivatives. Compounds structurally related to this compound have shown varying degrees of interaction with serotonin (5-HT2A) and dopamine (D2) receptors, which are critical in the treatment of psychotic disorders .

Case Study: Antipsychotic Activity Evaluation

In a study evaluating several arylpiperazines, it was found that modifications to the piperazine core enhanced binding affinity to target receptors, correlating with improved antipsychotic effects in animal models.

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the chemical structure impact biological activity. For instance, the introduction of different substituents on the piperazine ring can significantly alter the compound's affinity for various receptors and its overall pharmacological profile .

Key Findings from SAR Studies:

- Lipophilicity: Higher log P values generally correlate with increased CNS activity.

- Functional Groups: The presence of specific functional groups can enhance or diminish receptor affinity.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of N-(4-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide exhibit anticonvulsant properties. For instance, similar compounds have shown efficacy in models of epilepsy, particularly through their action on voltage-gated sodium channels, which are critical in neuronal excitability .

Case Study:

A study evaluated the anticonvulsant activity of several phenylacetamide derivatives using maximal electroshock (MES) and pentylenetetrazole-induced seizures in animal models. Results indicated that specific modifications to the piperazine moiety enhanced anticonvulsant efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug development .

Antipsychotic Potential

The compound's structural analogs have been investigated for antipsychotic effects. Research indicates that modifications to the piperazine structure can lead to significant improvements in binding affinity at dopamine receptors, which are implicated in schizophrenia and other psychotic disorders .

Case Study:

In a pharmacological study, certain derivatives were tested for their ability to mitigate symptoms in animal models of psychosis. The results showed promising antipsychotic-like effects, warranting further exploration into their mechanisms of action and therapeutic potential .

Anti-inflammatory Effects

Emerging research suggests that compounds related to this compound may possess anti-inflammatory properties. These compounds could inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases.

Case Study:

A recent investigation into the anti-inflammatory effects of similar piperazine derivatives revealed a reduction in inflammatory markers in vitro and in vivo models. This opens avenues for developing new treatments for conditions such as rheumatoid arthritis and other inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Key modifications include:

| Modification | Effect |

|---|---|

| Altering the phenyl substituent on the piperazine | Changes binding affinity at neurotransmitter receptors |

| Modifying carbon chain length | Affects lipophilicity and bioavailability |

| Introducing functional groups | Enhances or reduces biological activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and reported activities:

Key Observations:

- Fluorophenyl vs. Phenylcyclopropane (Target Compound vs.

- Sulfonyl vs. Carbonyl Linkages (Compound 37 vs. Target Compound): The sulfonyl group in Compound 37 enhances polarity, likely improving solubility but reducing membrane permeability compared to the carbonyl linkage in the target compound .

- Benzothiazole vs. Phenylacetamide (BZ-IV vs. Target Compound): The benzothiazole moiety in BZ-IV may confer DNA intercalation properties (anticancer activity), whereas the phenylacetamide in the target compound is more commonly associated with anti-inflammatory or analgesic effects .

Pharmacological Activity Trends

- Anti-Inflammatory/Analgesic Activity: Compounds with phenylpiperazine-acetamide scaffolds (e.g., Compound 37, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide) show significant anti-hypernociceptive and anti-inflammatory activities, suggesting the target compound may share similar mechanisms .

- Synthetic Feasibility: Piperazine-carboxamide derivatives (e.g., N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide) are typically synthesized via carbodiimide-mediated coupling or nucleophilic substitution, methods applicable to the target compound .

Structure-Activity Relationship (SAR) Insights

- Piperazine Substitution: Methyl or ethyl groups on piperazine (e.g., N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide) reduce conformational flexibility but may improve metabolic stability .

- Aryl Group Effects: Fluorophenyl (Y031-9888) and chlorophenyl () substituents enhance lipophilicity, whereas sulfonyl groups (Compound 37) increase polarity, affecting bioavailability .

Q & A

Q. Basic

- NMR (1H/13C) : Confirms proton environments (e.g., cyclopropane CH2 at δ ~1.5 ppm) and carbonyl carbons (~170 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) .

- X-ray crystallography : Resolves 3D conformation of the cyclopropane-piperazine core (if crystalline) .

- IR spectroscopy : Identifies carbonyl stretches (~1650 cm⁻¹) and amide bonds .

How can researchers resolve contradictions in biological activity data across studies?

Advanced

Discrepancies may arise from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and concentrations (IC50 vs. EC50) .

- Orthogonal validation : Combine in vitro enzyme inhibition with in vivo pharmacokinetic profiling .

- Structural analogs : Compare activity with N-(4-sulfamoylphenyl)piperazine derivatives to identify critical pharmacophores .

What computational methods predict target interactions and guide experimental design?

Q. Advanced

- Molecular docking (AutoDock Vina) : Models binding to serotonin receptors (5-HT2A) or kinases .

- Molecular dynamics (MD) simulations : Assess stability of the cyclopropane ring in hydrophobic pockets .

- QSAR models : Prioritize substituents (e.g., fluorophenyl groups) for enhanced bioavailability .

What are key considerations for evaluating pharmacokinetic properties in vitro?

Q. Basic

- Solubility : Use DMSO/PBS mixtures (<1% DMSO) to avoid aggregation .

- Metabolic stability : Incubate with liver microsomes and quantify metabolites via LC-MS .

- Permeability : Caco-2 monolayers predict blood-brain barrier penetration .

How does the cyclopropane group influence physicochemical properties and bioactivity?

Q. Advanced

- Ring strain : Enhances binding affinity via conformational restriction (e.g., fits into CYP450 active sites) .

- LogP modulation : Cyclopropane increases lipophilicity, improving membrane permeability (LogP ~2.8) .

- Stability : Susceptible to ring-opening under acidic conditions; storage at pH 7–8 recommended .

What strategies enhance selectivity for a specific biological target?

Q. Advanced

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to modulate receptor affinity .

- Piperazine modification : Replace phenylcyclopropane with spirocyclic or bicyclic analogs to reduce off-target effects .

- Prodrug design : Mask the acetamide group with ester linkages for targeted release .

What are the recommended storage conditions to ensure compound stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.